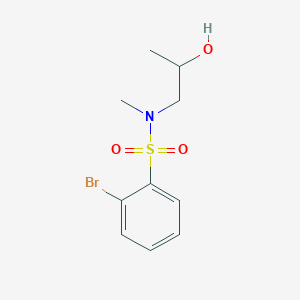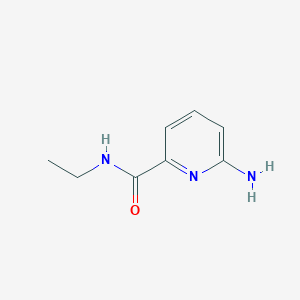![molecular formula C13H18ClNO B7555169 N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. DCK belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). DCK has been studied extensively for its potential use in scientific research due to its dissociative and hallucinogenic effects.
Mecanismo De Acción
DCK works by blocking the NMDA receptor in the brain, which is responsible for the transmission of pain signals. This results in a dissociative state, where the user feels disconnected from their surroundings. DCK also affects the serotonin and dopamine systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory. DCK has also been shown to increase the release of dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects. Physiologically, DCK has been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCK in laboratory experiments is its potency and selectivity. DCK is highly selective for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the main limitations of using DCK in laboratory experiments is its potential for abuse. DCK has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Direcciones Futuras
There are a number of future directions for research on DCK. One area of research is in the development of new antidepressant and anxiolytic drugs based on the structure of DCK. Another area of research is in the development of new analgesic drugs based on the properties of DCK. Additionally, there is a need for further research into the potential long-term effects of DCK use, as well as the potential for abuse and dependence. Overall, DCK has the potential to be a valuable tool in scientific research, but further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield DCK. The synthesis of DCK is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
DCK has been studied extensively for its potential use in scientific research. One of the most promising areas of research is in the field of neuroscience, where DCK has been shown to have potent antidepressant and anxiolytic effects. DCK has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic properties.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)10-15-9-11-4-6-16-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQOCYXRDKLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)

![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)


![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)